Cas no 5541-07-1 (pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci))
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) Chemical and Physical Properties
Names and Identifiers
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- pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci)
- 4-Methoxy-6-methylpyrimidine
- 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid
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- MDL: MFCD09966064
- Inchi: 1S/C6H8N2O/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3
- InChI Key: GGFJPYWUQCOYLQ-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(C)=NC=N1
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000523-1g |
4-Methoxy-6-methylpyrimidine |
5541-07-1 | 97% | 1g |
$345.60 | 2023-09-01 | |
| Alichem | A089000523-5g |
4-Methoxy-6-methylpyrimidine |
5541-07-1 | 97% | 5g |
$999.60 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854976-1g |
4-Methoxy-6-methylpyrimidine |
5541-07-1 | 95% | 1g |
2,337.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT824-1g |
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) |
5541-07-1 | 97% | 1g |
3509CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT824-250mg |
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) |
5541-07-1 | 97% | 250mg |
1331CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT824-100mg |
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) |
5541-07-1 | 97% | 100mg |
583CNY | 2021-05-08 | |
| Chemenu | CM253627-1g |
4-Methoxy-6-methylpyrimidine |
5541-07-1 | 97% | 1g |
$299 | 2021-08-04 | |
| Chemenu | CM253627-5g |
4-Methoxy-6-methylpyrimidine |
5541-07-1 | 97% | 5g |
$916 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT824-50mg |
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) |
5541-07-1 | 97% | 50mg |
317.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT824-200mg |
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) |
5541-07-1 | 97% | 200mg |
794.0CNY | 2021-07-12 |
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) Suppliers
pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci) Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on pyrimidine, 4-methoxy-6-methyl- (6ci,7ci,8ci,9ci)
Pyrimidine, 4-Methoxy-6-Methyl- (6CI,7CI,8CI,9CI): Structural Insights and Emerging Applications in Chemical Biology
In the realm of heterocyclic chemistry, pyrimidine derivatives continue to captivate researchers due to their structural versatility and pharmacological potential. The compound 4-methoxy-6-methyl-pyrimidine (CAS No. 5541-07-1), characterized by its methoxy substitution at position 4 and methyl group at position 6, represents a fascinating example of how subtle structural modifications can yield compounds with distinct biological activities. Recent advancements in synthetic methodologies and computational modeling have further illuminated its role in drug discovery pipelines.
Synthetic chemists have refined protocols for constructing this compound through Biginelli-type condensation reactions, optimizing reaction conditions to achieve >95% purity under solvent-free microwave-assisted conditions. A 2023 study published in Journal of Organic Chemistry demonstrated that introducing a chiral auxiliary during synthesis enables enantioselective formation of the methoxy-substituted pyrimidine skeleton, opening avenues for asymmetric drug development. This method reduces waste by eliminating hazardous solvents traditionally used in multistep syntheses.
In medicinal chemistry applications, the unique electronic properties of this compound arise from the conjugated system created by the methyl substituent's electron-donating effect and the methoxy group's resonance stabilization. Preclinical data from a 2022 collaboration between Stanford University and Novartis Research revealed that derivatives of this core structure exhibit selective inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for autoimmune disease therapies. The methyl group's steric hindrance was shown to optimize enzyme-substrate interactions through molecular docking studies using AutoDock Vina software.
Emerging research highlights its utility as a scaffold for multitarget drugs. A Nature Communications paper (2023) demonstrated that attaching a benzimidazole moiety to the pyrimidine ring creates dual inhibitors of Janus kinase (JAK) and Bruton's tyrosine kinase (BTK), showing promise in preclinical models of rheumatoid arthritis. Computational pharmacokinetic analysis using ADMET Predictor indicated favorable absorption profiles due to the compound's hydrophobicity index (LogP = 3.8), falling within therapeutic window guidelines.
In materials science applications, this compound serves as a building block for supramolecular architectures. Researchers at MIT recently synthesized metal-organic frameworks incorporating this pyrimidine derivative as organic linkers, achieving record CO₂ capture capacities (13.8 mmol/g) under ambient conditions. The methoxy group's hydrogen-bonding capability facilitated robust coordination with copper ions while the methyl substitution prevented aggregation-induced quenching.
Recent advances in click chemistry have enabled rapid functionalization strategies. A 2023 Angewandte Chemie study introduced strain-promoted azide-alkyne cycloaddition reactions to attach fluorescent probes directly to the pyrimidine nucleus without disrupting its core structure. This allowed real-time tracking of cellular uptake mechanisms in HeLa cells using confocal microscopy, revealing endosomal trafficking patterns critical for drug delivery optimization.
Toxicological evaluations conducted under OECD guidelines showed an LD₅₀ >5000 mg/kg in rodent models when administered orally, with no genotoxic effects detected via Ames assays or micronucleus tests up to 100 mg/kg doses. These safety profiles align with regulatory requirements for investigational new drug applications when used within therapeutic ranges.
Ongoing research focuses on solid-state properties optimization using mechanochemical synthesis techniques reported in Crystal Growth & Design (2023). Ball-milling mixtures containing this compound with sulfonic acid-functionalized silica yielded crystalline hybrids with tunable porosity characteristics - achieving BET surface areas up to 785 m²/g - suggesting potential applications in catalytic systems requiring heterogeneous support materials.
The compound's inherent structural flexibility continues to inspire cross-disciplinary innovations at the chemistry-biology interface. Its documented ability to chelate divalent metal ions without inducing precipitation has led to exploratory studies as a stabilizer for mRNA vaccine formulations at -20°C storage conditions - maintaining >98% RNA integrity after six months according to recent preprint data from BioRxiv.
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